Uroporphyrin III, octamethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uroporphyrin III, octamethyl ester is a derivative of uroporphyrin III, a type of porphyrin. Porphyrins are organic compounds, essential for various biological functions, including oxygen transport and photosynthesis. This compound is known for its role in the study of porphyrin metabolism and its applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin III, octamethyl ester typically involves the esterification of uroporphyrin III. One common method includes the reaction of uroporphyrin III with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out at room temperature for about 24 hours .
Industrial Production Methods: the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Uroporphyrin III, octamethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced porphyrin derivatives .
Wissenschaftliche Forschungsanwendungen
Uroporphyrin III, octamethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of uroporphyrin III, octamethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species. These reactive species can then induce cell damage, which is the basis for its use in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Coproporphyrin III: Another type of porphyrin with similar structural features but different functional groups.
Protoporphyrin IX: A precursor to heme, with a similar porphyrin core but different side chains.
Sirohydrochlorin: A related compound involved in the biosynthesis of siroheme.
Uniqueness: Uroporphyrin III, octamethyl ester is unique due to its octamethyl ester functional groups, which enhance its solubility and stability compared to other porphyrins. This makes it particularly useful in research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C48H54N4O16 |
---|---|
Molekulargewicht |
943.0 g/mol |
IUPAC-Name |
methyl 3-[3,7,12,17-tetrakis(2-methoxy-2-oxoethyl)-8,13,18-tris(3-methoxy-3-oxopropyl)-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,50,52H,9-20H2,1-8H3 |
InChI-Schlüssel |
WKMOYJGDKICEDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.